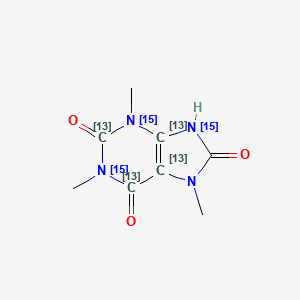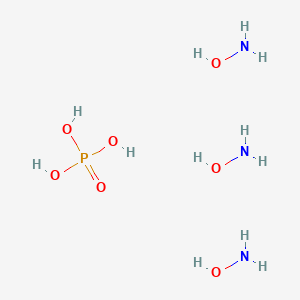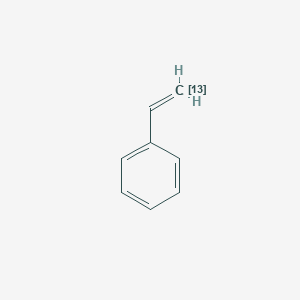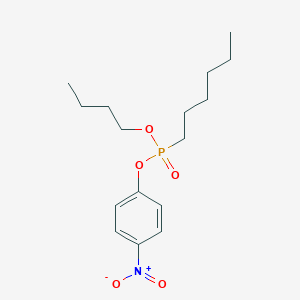
1,3,7-trimethyl-9H-purine-2,6,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The purine ring in this compound is substituted by oxo groups at positions 2, 6, and 8. Nitrogens at positions 1, 3, and 7 are substituted by methyl groups.
- It is a metabolite of caffeine and is produced by certain plants.
- In the human body, enzymes such as CYP1A2 , CYP2E1 , CYP2C8 , CYP2C9 , and CYP3A4 convert caffeine into 1,3,7-trimethyluric acid .
1,3,7-trimethyluric acid: is an oxopurine compound. Its chemical formula is .
準備方法
Synthetic Routes: The synthesis of 1,3,7-trimethyluric acid involves several steps. One common approach starts with the compound as an intermediate.
Reaction Conditions: Specific reaction conditions may vary, but typical steps include nitration, reduction, and hydrolysis.
Industrial Production: While not widely used industrially, research labs can synthesize this compound for scientific purposes.
化学反応の分析
Reactivity: 1,3,7-trimethyluric acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of 1,3,7-trimethyluric acid, which can have applications in drug development and research.
科学的研究の応用
Chemistry: Used as a reference compound in analytical chemistry and chromatography.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Although not a drug itself, it contributes to our understanding of caffeine metabolism.
Industry: Limited industrial applications, but its derivatives may find use in pharmaceuticals.
作用機序
- The exact mechanism of action for 1,3,7-trimethyluric acid is not fully elucidated.
- It may interact with cellular pathways related to purine metabolism or influence enzyme activity.
類似化合物との比較
Similar Compounds: Other purine derivatives, such as uric acid, theobromine, and theophylline.
Uniqueness: 1,3,7-trimethyluric acid stands out due to its specific methyl substitution pattern and its role as a caffeine metabolite.
特性
分子式 |
C8H10N4O3 |
|---|---|
分子量 |
217.14 g/mol |
IUPAC名 |
1,3,7-trimethyl-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i4+1,5+1,6+1,8+1,9+1,11+1,12+1 |
InChIキー |
BYXCFUMGEBZDDI-TWHZHSGKSA-N |
異性体SMILES |
CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15N]2C)C |
正規SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)



![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)



![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)


